2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-

Natural product dereplication Mass spectrometry Hydrogen bonding

2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-, commonly known as Annularin D, is a naturally occurring α-pyrone polyketide first isolated from the freshwater fungus Annulatascus triseptatus. It belongs to the annularin family of 3,4,5-trisubstituted α-pyrones and is distinguished from its closest in-class analogs by the absence of hydroxyl substitution on the C-6 propyl side chain and the C-5 methyl group.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 628302-57-8
Cat. No. B12574947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-
CAS628302-57-8
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=CC(=O)O1)OC)C
InChIInChI=1S/C10H14O3/c1-4-5-8-7(2)9(12-3)6-10(11)13-8/h6H,4-5H2,1-3H3
InChIKeyUBZPWMGPLMVDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- (CAS 628302-57-8) Procurement Guide: Sourcing the Non-Hydroxylated Annularin Scaffold


2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-, commonly known as Annularin D, is a naturally occurring α-pyrone polyketide first isolated from the freshwater fungus Annulatascus triseptatus [1]. It belongs to the annularin family of 3,4,5-trisubstituted α-pyrones and is distinguished from its closest in-class analogs by the absence of hydroxyl substitution on the C-6 propyl side chain and the C-5 methyl group. With a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol, it represents the structurally simplest and least oxidized member among the antibacterial annularins A, B, C, and F characterized in the foundational literature [1]. This compound has also been re-isolated from the sponge-associated fungus Purpureocillium sp. NBUF263 [2], confirming its occurrence across diverse fungal taxa and its relevance as a reference standard for natural product dereplication and biosynthetic studies.

Why Generic Substitution Fails for 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- (Annularin D): Structural Determinants of Bioactivity in the Annularin Series


Within the annularin α-pyrone family, subtle variations in hydroxylation pattern and side-chain oxidation state produce binary differences in antibacterial activity. Annularins A, B, C, and F—all of which bear at least one hydroxyl group—exhibit measurable inhibition zones against Bacillus subtilis (ATCC 6051) at 200 µg/disk, whereas unhydroxylated Annularin D lacks this structural feature [1]. Replacing Annularin D with a hydroxylated analog such as Annularin A (CAS 628302-54-5) or Annularin C (CAS 628302-56-7) in a structure–activity relationship (SAR) study would therefore confound interpretation of the pharmacophoric contribution of the 4-methoxy-5-methyl-6-propyl-2H-pyran-2-one core. Furthermore, Annularin D serves as the direct biosynthetic precursor to hydroxylated derivatives such as Annularin K [2], making its procurement essential for studies aimed at elucidating post-modification enzymatic steps. The quantitative evidence below establishes the measurable dimensions along which Annularin D differs from its closest comparators.

Quantitative Differentiation Evidence for 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- (Annularin D) Versus Hydroxylated Annularin Analogs


Molecular Weight and Hydrogen Bond Donor Count Differentiate Annularin D from Antibacterial Annularin Analogs

Annularin D (C₁₀H₁₄O₃, MW 182.0943 Da) possesses a molecular weight 16 Da lower than Annularin A (C₁₀H₁₄O₄, MW 198.0892 Da) and 32 Da lower than Annularin C (C₁₀H₁₄O₅, MW 214.0841 Da), corresponding to the absence of one and two hydroxyl groups, respectively [1]. This translates to zero hydrogen bond donor (HBD) count for Annularin D versus one HBD for Annularin A and two HBDs for Annularin C, a property that directly impacts chromatographic retention time, membrane permeability predictions, and mass spectrometric identification in crude fungal extracts.

Natural product dereplication Mass spectrometry Hydrogen bonding

UV Absorption Maximum (λmax) Shifts Reflect the Non-Hydroxylated Chromophore of Annularin D

The UV spectrum of Annularin D in methanol displays a single absorption maximum at λmax 225 nm (ε ≈ 4900), whereas the hydroxylated analog Annularin B shows λmax 213 nm (ε 5200) and 263 nm (ε 2300), and Annularin F exhibits a more complex pattern with λmax 210, 239, and 274 nm [1]. The bathochromic shift and absence of a secondary absorption band in Annularin D are consistent with the lack of n→π* transitions from hydroxyl oxygen lone pairs that are present in the C-6 or C-5 hydroxylated annularins.

UV spectroscopy Chromophore characterization Natural product identification

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Pattern Provides a Diagnostic Fingerprint for Annularin D

Under 70 eV electron ionization, Annularin D produces a diagnostic fragmentation pattern with molecular ion m/z 182 (M⁺, rel. int. 89), base peak m/z 125 (100), and characteristic fragments at m/z 154 (63), 139 (38), 83 (62) [1]. In contrast, Annularin A yields base peak m/z 152 and prominent m/z 180 fragment, while Annularin C features base peak m/z 155 with a molecular ion at m/z 214 [1]. The m/z 125 base peak in Annularin D corresponds to loss of the propyl side chain (C₃H₇•, 43 Da) from the m/z 168 fragment, a pathway that is suppressed in hydroxylated analogs due to preferential fragmentation at the hydroxyl-bearing carbon.

Mass spectrometry Fragmentation pattern Structural elucidation

Antibacterial Activity: Hydroxylated Annularins Show Measurable Activity While Annularin D Was Untested Due to Sample Limitation

Annularins A, B, C, and F each produced zones of inhibition of 8–10 mm against Bacillus subtilis (ATCC 6051) at 200 µg/disk in standard disk diffusion assays, while Annularin C additionally displayed activity against Staphylococcus aureus (ATCC 29213) with a 14 mm inhibition zone at the same loading [1]. Annularin D (4) and Annularin E (5) were excluded from antibacterial screening due to insufficient sample quantity, leaving their activity uncharacterized [1]. This data gap means that no direct potency comparison can be established for Annularin D; however, the structural absence of hydroxyl groups—present in all four active annularins—establishes a clear hypothesis that the 6-OH or 5-CH₂OH moiety is a critical pharmacophore for antibacterial activity in this series.

Antibacterial assay Structure-activity relationship Bacillus subtilis

Biosynthetic Relationship: Annularin D Is the Direct Precursor to Hydroxylated Derivative Annularin K

Annularin K (C₁₀H₁₄O₄), isolated from the Arctic fungal endophyte Poaceicola sp. E1PB, is a hydroxylated derivative of Annularin D with an additional hydroxy group installed on the propyl side chain [1]. The structural relationship was established by extensive ESI-CID-MSⁿ analysis, confirming that Annularin D serves as the immediate biosynthetic precursor to Annularin K via late-stage C–H oxidation [1]. No other annularin (A, B, C, E, F, G, H) has been reported as a direct precursor to a characterized hydroxylated derivative, positioning Annularin D as the sole entry point for studying this specific oxidative tailoring step.

Biosynthesis Polyketide modification Fungal secondary metabolism

Physical State and Purity Assessment: Annularin D Is Obtained as a Colorless Oil Distinct from Crystalline Hydroxylated Analogs

Annularin D is described as a colorless oil, whereas the hydroxylated analogs Annularin B (white solid; mp 92–95 °C) and Annularin F (white solid; mp 143–145 °C) are crystalline at room temperature [1]. This physical state difference arises directly from the absence of intermolecular hydrogen bonding in Annularin D, which prevents crystal lattice formation. The oily nature of Annularin D necessitates different handling, storage, and formulation protocols compared to its crystalline analogs, particularly for applications requiring precise gravimetric dispensing or solid-phase formulation.

Physical characterization Purity assessment Formulation compatibility

Recommended Application Scenarios for 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- (Annularin D) Based on Quantitative Differentiation Evidence


Negative Control for Annularin Antibacterial Structure–Activity Relationship (SAR) Studies

Annularin D is the only 3,4,5-trisubstituted α-pyrone in the annularin series that completely lacks hydroxyl substitution on both the C-6 propyl chain and the C-5 methyl group [1]. Since Annularins A, B, C, and F all carry at least one hydroxyl and exhibit 8–10 mm inhibition zones against B. subtilis at 200 µg/disk [1], obtaining Annularin D as the hydroxyl-deficient comparator is essential for testing the hypothesis that side-chain hydroxylation is the pharmacophoric determinant of antibacterial activity in this scaffold. Its use as a matched negative control will allow research groups to decouple the contribution of the pyrone core from that of peripheral hydroxyl groups, a critical SAR question that remains unresolved due to the original sample limitation that prevented its testing [1].

LC-MS and GC-MS Dereplication Standard for Fungal α-Pyrone Natural Products

The unique combination of low molecular weight (182.0943 Da), zero hydrogen bond donors, single UV λmax at 225 nm, and diagnostic EIMS base peak at m/z 125 distinguishes Annularin D from all hydroxylated annularins [1]. These orthogonal spectroscopic properties make it an ideal authentic standard for dereplication workflows targeting α-pyrone polyketides in fungal extracts. Its non-polar character ensures distinct chromatographic retention relative to hydroxylated analogs, while the m/z 125 base peak provides a high-selectivity single-ion monitoring (SIM) target for GC-MS screening that avoids interference from co-occurring annularins A (m/z 152), B (m/z 152), or C (m/z 155) [1].

Biosynthetic Precursor for In Vitro Oxidative Tailoring Enzymology

Annularin D is the only annularin scaffold with a confirmed biosynthetic derivative, Annularin K, which arises via hydroxylation of the propyl side chain as demonstrated by ESI-CID-MSⁿ analysis [2]. Procuring Annularin D enables in vitro reconstitution experiments using fungal cytochrome P450 or α-ketoglutarate-dependent dioxygenase enzymes to characterize the oxidative tailoring step that converts the non-hydroxylated precursor into bioactive hydroxylated annularins. This application is uniquely enabled by Annularin D and cannot be performed with Annularin A, B, C, or F, as none of these have a documented hydroxylated derivative with an established precursor-product relationship [2].

Computational Modeling of Hydrogen Bonding Effects on α-Pyrone Membrane Permeability

With zero hydrogen bond donors and three hydrogen bond acceptors, Annularin D represents the minimal HBD/HBA configuration among the annularin α-pyrones [1]. This property, combined with its oily physical state versus the crystalline nature of Annularin B (mp 92–95 °C) and Annularin F (mp 143–145 °C) [1], makes it a uniquely suitable probe molecule for computational studies examining the impact of hydroxylation on passive membrane permeability, logP prediction, and blood–brain barrier penetration scores within the α-pyrone chemical space. Such studies require the non-hydroxylated scaffold as a reference point against which incremental hydroxyl addition can be systematically modeled.

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